Melandrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

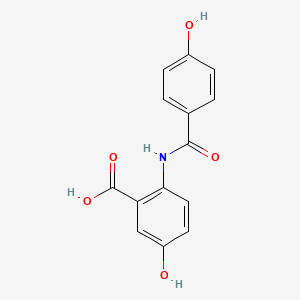

Melandrin es una amida de ácido fenólico aislada de la planta Melandrium firmum, que pertenece a la familia Caryophyllaceae . Tradicionalmente, this compound se ha utilizado en casos de sangrado, dolor, carbunco y para tratar la gonorrea y normalizar la circulación sanguínea . Presenta actividades analgésicas e hipotérmicas pero no muestra efectos antiinflamatorios, antibacterianos, antifúngicos o antivirales .

Métodos De Preparación

Melandrin se sintetiza mediante la reacción de acoplamiento del ácido 5-hidroxiantramílico y el ácido p-hidroxibenzoico Las condiciones de reacción implican el uso de reactivos y solventes específicos para facilitar el proceso de acoplamiento

- Disolución de ácido 5-hidroxiantramílico y ácido p-hidroxibenzoico en un solvente apropiado.

- Adición de un agente de acoplamiento para iniciar la reacción.

- Purificación del producto resultante mediante cristalización o cromatografía.

Análisis De Reacciones Químicas

Melandrin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: La reducción de this compound puede conducir a la formación de amidas reducidas y compuestos fenólicos.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Melandrin tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las amidas de ácido fenólico y su reactividad.

Biología: Investigado por sus actividades analgésicas e hipotérmicas en modelos animales.

Industria: Posible uso en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de Melandrin implica su interacción con objetivos moleculares en el cuerpo. Ejerce sus efectos analgésicos al inhibir el síndrome de retorcimiento en ratones y reducir el dolor en las patas inflamadas de ratas . El efecto hipotérmico se logra a través de su acción sobre el sistema nervioso central, lo que lleva a una disminución de la temperatura corporal . Las vías moleculares exactas y los objetivos involucrados en estos efectos aún están bajo investigación.

Comparación Con Compuestos Similares

Melandrin se puede comparar con otras amidas de ácido fenólico, como:

Capsaicina: Conocida por sus propiedades analgésicas y antiinflamatorias.

Vainillina: Presenta actividades antioxidantes y antimicrobianas.

Propiedades

Número CAS |

110846-17-8 |

|---|---|

Fórmula molecular |

C14H11NO5 |

Peso molecular |

273.24 g/mol |

Nombre IUPAC |

5-hydroxy-2-[(4-hydroxybenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C14H11NO5/c16-9-3-1-8(2-4-9)13(18)15-12-6-5-10(17)7-11(12)14(19)20/h1-7,16-17H,(H,15,18)(H,19,20) |

Clave InChI |

ZOKNFJAARIIMMM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)